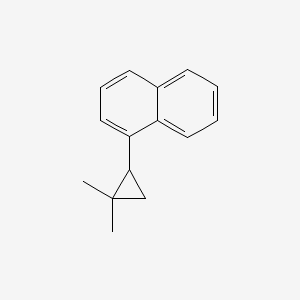
Naphthalene, 1-(2,2-dimethylcyclopropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalene, 1-(2,2-dimethylcyclopropyl)- is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by a naphthalene core substituted with a 2,2-dimethylcyclopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-(2,2-dimethylcyclopropyl)- typically involves the cyclopropanation of naphthalene derivatives. One common method is the reaction of naphthalene with a suitable cyclopropylating agent under controlled conditions. For example, the reaction can be carried out using a cyclopropyl halide in the presence of a strong base, such as sodium hydride, to facilitate the formation of the cyclopropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
化学反应分析
Types of Reactions
Naphthalene, 1-(2,2-dimethylcyclopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the naphthalene ring can be substituted at different positions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sulfuric acid for sulfonation or aluminum chloride for Friedel-Crafts acylation are employed.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydro derivatives
Substitution: Various substituted naphthalenes depending on the specific reaction conditions
科学研究应用
Naphthalene, 1-(2,2-dimethylcyclopropyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.
作用机制
The mechanism of action of Naphthalene, 1-(2,2-dimethylcyclopropyl)- involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Naphthalene: The parent compound, simpler in structure without the cyclopropyl group.
1,2-Dimethylnaphthalene: Another derivative with methyl groups instead of the cyclopropyl group.
Anthracene: A similar polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness
Naphthalene, 1-(2,2-dimethylcyclopropyl)- is unique due to the presence of the 2,2-dimethylcyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
属性
CAS 编号 |
40237-66-9 |
|---|---|
分子式 |
C15H16 |
分子量 |
196.29 g/mol |
IUPAC 名称 |
1-(2,2-dimethylcyclopropyl)naphthalene |
InChI |
InChI=1S/C15H16/c1-15(2)10-14(15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,10H2,1-2H3 |
InChI 键 |
UTMOTEVUUAUTKQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1C2=CC=CC3=CC=CC=C32)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14668528.png)


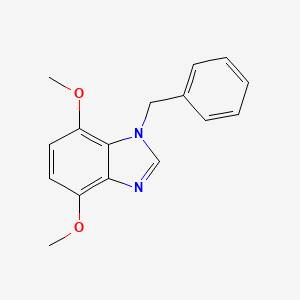
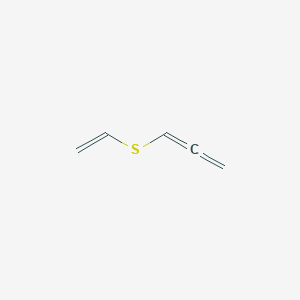
![Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite](/img/structure/B14668553.png)
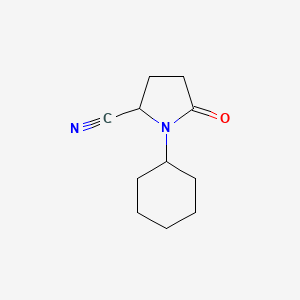
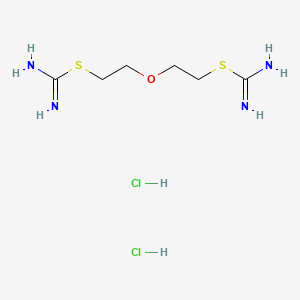

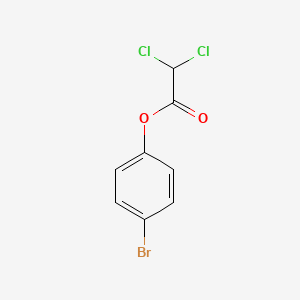


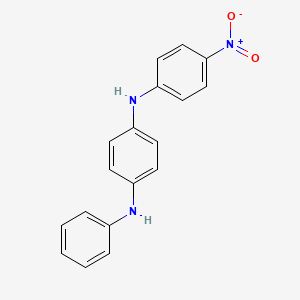
![Cyclohexanone, 3-[(4-nitrophenyl)thio]-](/img/structure/B14668584.png)
